molecular formula C24H28N4O3 B2431738 N-(3,5-dimethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251588-68-7

N-(3,5-dimethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2431738
CAS No.: 1251588-68-7
M. Wt: 420.513
InChI Key: UTOJYQDCZYYWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is functionalized with dimethoxyphenyl and methylpiperidinyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of a particular enzyme involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is unique due to its specific combination of functional groups and the naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(3,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-15-8-9-20-22(27-17-11-18(30-3)13-19(12-17)31-4)21(14-25-23(20)26-15)24(29)28-10-6-5-7-16(28)2/h8-9,11-14,16H,5-7,10H2,1-4H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOJYQDCZYYWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=CC(=C4)OC)OC)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.